Imolamine hydrochloride

Description

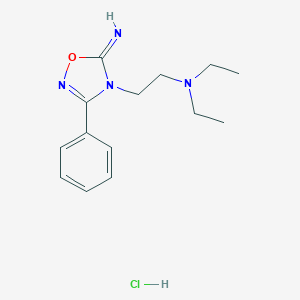

Structure

3D Structure of Parent

Properties

IUPAC Name |

diethyl-[2-(5-imino-3-phenyl-1,2,4-oxadiazol-4-yl)ethyl]azanium;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4O.ClH/c1-3-17(4-2)10-11-18-13(16-19-14(18)15)12-8-6-5-7-9-12;/h5-9,15H,3-4,10-11H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMMBWIJMWMSGBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[NH+](CC)CCN1C(=NOC1=N)C2=CC=CC=C2.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

318-23-0 (Parent) | |

| Record name | Imolamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015823899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

296.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15823-89-9 | |

| Record name | 1,2,4-Oxadiazole-4(5H)-ethanamine, N,N-diethyl-5-imino-3-phenyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15823-89-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imolamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015823899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imolamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.277 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preclinical Pharmacological Spectrum and Biological Activities of Imolamine Hydrochloride

Investigation of Antiplatelet Aggregation Properties in Preclinical Models

Preclinical studies have indicated that imolamine (B1207557) possesses antiplatelet aggregation capabilities. This activity is crucial in the context of thrombosis and cardiovascular diseases, where excessive platelet activation can lead to adverse events.

Platelet aggregation can be initiated by several physiological agonists, including adenosine (B11128) diphosphate (B83284) (ADP), adrenaline, and collagen. researchgate.net Research shows that adrenaline can potentiate platelet aggregation induced by other agonists like ADP and collagen. nih.govfrontiersin.org Imolamine's effect on these pathways is a key area of investigation. While direct quantitative data on imolamine's inhibition of these specific inducers is not detailed in the provided results, its general antiplatelet activity suggests a modulatory role. Platelet aggregation is a complex process where agonists like ADP, acting through P2Y1 and P2Y12 receptors, and collagen, acting via GPVI and α2β1 receptors, trigger intracellular signaling cascades that lead to platelet activation and aggregation. researchgate.netbirmingham.ac.uk The ability of a compound to interfere with these pathways is fundamental to its antiplatelet potential.

Table 1: Key Inducers of Platelet Aggregation

| Inducer | Receptor(s) | Role in Aggregation |

| Adenosine Diphosphate (ADP) | P2Y1, P2Y12 | Amplifies platelet activation and is a key mediator in aggregation. researchgate.netbirmingham.ac.uk |

| Adrenaline (Epinephrine) | α2A-adrenoceptor | Potentiates the effects of other agonists like ADP and collagen. nih.govfrontiersin.orgbirmingham.ac.uk |

| Collagen | GPVI, α2β1 | Initiates platelet adhesion and activation at sites of vascular injury. researchgate.net |

Malondialdehyde (MDA) is a well-established biomarker of lipid peroxidation and is produced by platelets during the aggregation process, particularly during the second phase of aggregation induced by ADP or adrenaline. nih.govmdpi.com The synthesis of MDA is linked to the cyclooxygenase pathway and endoperoxide biodegradation. sci-hub.se A reduction in MDA levels can indicate an inhibition of platelet activation pathways. researchgate.net While specific studies directly quantifying the effect of imolamine hydrochloride on MDA production were not found in the search results, its known antiplatelet properties suggest a likely influence on such biochemical markers. doclink.me The inhibition of MDA production is a common mechanism for antiplatelet agents, as it reflects a decrease in the enzymatic activity responsible for generating pro-aggregatory molecules. sci-hub.seresearchgate.net

Table 2: Malondialdehyde (MDA) as a Biomarker

| Biomarker | Significance | Method of Action |

| Malondialdehyde (MDA) | Marker for lipid peroxidation and platelet activation. nih.govmdpi.com | Produced during platelet aggregation stimulated by agonists like thrombin, collagen, ADP, and adrenaline. nih.gov |

Modulation of Platelet Responses to Inducers (e.g., ADP, Adrenaline, Collagen)

Assessment of Vasodilatory Actions in Preclinical Systems

Imolamine is well-documented as a coronary vasodilator. wikipedia.org Its vasodilatory action is a primary therapeutic indication, particularly for conditions like angina pectoris. wikipedia.orgdrugbank.com Preclinical studies in animal models have confirmed this effect, demonstrating that imolamine causes coronary vasodilation. The mechanism of vasodilation often involves the relaxation of vascular smooth muscle. nih.govwikipedia.org This can occur through various pathways, such as the modulation of calcium channels or an increase in cyclic nucleotides like cAMP, which leads to smooth muscle relaxation. nih.govcvpharmacology.com In some tissues, imolamine has been shown to have a relaxant action on smooth muscle, similar to papaverine (B1678415) and aminophylline. The hemodynamic effects of imolamine have been studied, showing it acts as a vasodilator agent, influencing factors like blood pressure and cardiac output. nih.govnih.gov

Other Biological Activities of this compound and its Analogues in Research

Beyond its primary cardiovascular effects, research has touched upon other biological activities of imolamine and its structural analogues, which often feature the 1,2,4-oxadiazole (B8745197) core.

Imolamine itself has been noted to possess local anesthetic properties. wikipedia.org Additionally, preclinical findings have shown varied effects on different types of smooth muscle, causing relaxation in stomach tissue but increased tone in the ileum and uterus.

Analogues of imolamine, specifically compounds containing the 1,2,4-oxadiazole ring, have been a focus of medicinal chemistry research. These analogues have been investigated for a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities. tandfonline.comacs.orgresearchgate.net For instance, some imidazole-tethered 1,2,4-oxadiazole derivatives have been synthesized and evaluated for their anti-proliferative effects against cancer cell lines, with some compounds showing promising activity. tandfonline.comresearchgate.net The versatility of the 1,2,4-oxadiazole scaffold makes it a privileged structure in the development of new therapeutic agents. acs.org

Molecular and Cellular Mechanisms of Action of Imolamine Hydrochloride

Interactions with Cellular Signaling Pathways

The chemical structure of imolamine (B1207557), which features a 1,2,4-oxadiazole (B8745197) core, provides clues to its interaction with cellular signaling pathways. wikipedia.org Research into compounds with similar structures has revealed potential targets.

Notably, derivatives of 1,2,4-oxadiazole have been identified as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.gov These two receptor tyrosine kinases are crucial hubs in signaling networks that control fundamental cellular processes such as proliferation, migration, and the formation of new blood vessels (angiogenesis). nih.govtbzmed.ac.ir The signaling cascades downstream of EGFR and VEGFR-2 are complex and interconnected, often involving pathways like the PI3K-AKT-GSK3β pathway. tbzmed.ac.irmedchemexpress.eu Inhibition of both receptors simultaneously is a strategy explored in cancer therapeutics to achieve a synergistic effect by blocking tumor growth and angiogenesis. nih.govtbzmed.ac.ir

Furthermore, a patent has listed imolamine among a class of compounds with the potential to inhibit various protein kinases, including Spleen Tyrosine Kinase (Syk), Leucine-rich repeat kinase 2 (LRRK2), and Myosin light chain kinase (MYLK). google.com Syk is a key component in signaling from various immune receptors, while MYLK plays a critical role in the regulation of smooth muscle contraction and cytoskeletal dynamics. google.comnih.gov Interference with these kinases would significantly impact their respective signaling pathways.

Modulation of Enzyme Activity

The primary mechanism for the modulation of enzyme activity by imolamine hydrochloride appears to be through direct inhibition. As suggested by its potential interactions with signaling pathways, imolamine may function as a kinase inhibitor. google.com

A key piece of evidence for its enzyme-modulating effects comes from studies on its antiplatelet activity. Imolamine has been shown to significantly inhibit the production of malondialdehyde (MDA) in platelets that have been stimulated by collagen or thrombin. researchgate.net MDA is a biomarker for lipid peroxidation, and its inhibition suggests that imolamine interferes with enzymes involved in the arachidonic acid cascade, which is downstream of initial platelet activation signals. researchgate.net The half-maximal inhibitory concentrations (IC₅₀) for this effect have been quantified. researchgate.net

Below is a data table summarizing the inhibitory effect of imolamine on MDA production.

| Stimulant | Imolamine IC₅₀ (µg/mL) |

| Collagen (30 µg/mL) | 224 |

| Thrombin (25 U/mL) | 215.7 |

| Data sourced from research on the effect of Imolamine on malondialdehyde production in platelets. researchgate.net |

Investigations into Downstream Molecular Effects

The interactions of this compound at the receptor and enzyme level trigger a cascade of downstream molecular effects, leading to its observed physiological actions.

One of the most prominent downstream effects is the inhibition of platelet aggregation. medchemexpress.commedkoo.com This is achieved, at least in part, by the previously mentioned inhibition of MDA production. researchgate.net The inhibition of platelet aggregation is a crucial mechanism for its therapeutic potential in cardiovascular diseases. medchemexpress.com

Another significant downstream effect is the modulation of smooth muscle tone, which underlies its action as a vasodilator. drugbank.com The relaxation of vascular smooth muscle is a complex process that can be achieved by decreasing the intracellular concentration of calcium (Ca²⁺) or by increasing the levels of cyclic guanosine (B1672433) monophosphate (cGMP). nih.govmdpi.com These changes ultimately lead to the dephosphorylation of the myosin light chain, preventing the interaction of actin and myosin that causes contraction. nih.govjnmjournal.org Interestingly, the effect of imolamine on smooth muscle can be tissue-dependent, causing relaxation in some (e.g., stomach) and contraction in others (e.g., ileum, uterus), which points to a complex and context-specific downstream signaling mechanism.

Should imolamine act as an EGFR/VEGFR-2 inhibitor, as suggested by its structure, other downstream effects would include the induction of apoptosis (programmed cell death). nih.gov This would involve the activation of executioner caspases, such as caspase-3 and caspase-8, and the regulation of pro- and anti-apoptotic proteins from the Bcl-2 family. nih.gov

In Vitro Experimental Models in Imolamine Hydrochloride Research

Cell-Based Assay Systems

Cell-based assays offer a simplified, yet powerful, system to study the direct effects of a compound on specific cell types, mimicking physiological processes in a reproducible manner. nih.gov These models are foundational for screening, mechanism of action studies, and preliminary assessment of cellular responses. nih.gov

Early research into Imolamine (B1207557) hydrochloride identified its significant activity on platelets. In vitro studies utilizing isolated human platelets have been instrumental in characterizing its anti-aggregating properties. researchgate.net

Research Findings: Studies on the platelet anti-aggregating activity of imolamine have shown its inhibitory effects in in vitro settings. researchgate.net The process for such investigations typically involves isolating platelets from whole blood, often using density gradient centrifugation techniques to obtain a pure and functionally intact platelet preparation. researchgate.netresearchgate.net This method ensures that the observed effects are directly attributable to the compound being tested, by removing potentially interfering plasma components. researchgate.net In these isolated systems, imolamine has been demonstrated to counteract the aggregation of platelets, a key process in thrombus formation. researchgate.netdrugbank.comdrugbank.com The functional integrity of isolated platelets can be verified by assessing their activation state, for example, through flow cytometric analysis of activation markers like GMP-140, both at baseline and after stimulation with an agonist like thrombin. researchgate.net

Table 1: Methodological Overview of Isolated Platelet Assays

| Parameter | Description | Relevance to Imolamine Research |

|---|---|---|

| Platelet Source | Human whole blood | Provides physiologically relevant cells for studying anti-aggregating effects. |

| Isolation Method | Density Gradient Centrifugation (e.g., over MPRM) | Ensures a high-purity platelet preparation, free from interfering plasma proteins and other blood cells. researchgate.netresearchgate.net |

| Assay Type | Platelet Aggregometry | Directly measures the ability of imolamine to inhibit platelet clumping induced by various agonists (e.g., ADP, collagen, thrombin). |

| Endpoint Measurement | Inhibition of light transmission change in platelet-rich plasma | Quantifies the extent of aggregation and the inhibitory potency of the compound. |

| Functional Integrity Check | Flow Cytometry for activation markers (e.g., GMP-140) | Confirms that the isolation process does not pre-activate platelets, ensuring the validity of the results. researchgate.net |

While specific studies on Imolamine hydrochloride in diverse cancer cell lines are not extensively documented in the available literature, research into its core chemical structure, the 1,2,4-oxadiazole (B8745197) ring, is widespread. Numerous derivatives containing this moiety have been synthesized and evaluated for their antiproliferative activities against various human cancer cell lines. nih.govnih.govmdpi.com These investigations provide a framework for the types of cell-based assays that could be applied to further characterize this compound.

Research Findings on 1,2,4-Oxadiazole Derivatives: Derivatives of 1,2,4-oxadiazole have shown significant antiproliferative and cytotoxic effects in a range of cell lines. nih.govmdpi.com For example, novel hybrids of 1,2,3-triazole and 1,2,4-oxadiazole were tested against colon cancer (HT-29), lung cancer (A-549), pancreatic cancer (Panc-1), and breast cancer (MCF-7) cell lines, demonstrating potent activity. nih.gov The primary endpoint in these studies is often the half-maximal inhibitory concentration (IC₅₀) or the 50% growth inhibition (GI₅₀), which quantifies the compound's potency. nih.govmdpi.com Flow cytometry is also commonly used to analyze the cell cycle and determine if the compound induces apoptosis. nih.govmdpi.com

Table 2: Representative Cell Lines Used in the Study of 1,2,4-Oxadiazole Derivatives

| Cell Line | Cancer Type | Typical Assay Endpoint | Reference |

|---|---|---|---|

| MCF-7 | Breast Cancer | IC₅₀ / GI₅₀, Apoptosis Analysis | nih.govnih.govmdpi.com |

| A-549 | Lung Cancer | IC₅₀ / GI₅₀ | nih.govnih.govmdpi.com |

| HT-29 | Colon Cancer | GI₅₀ | nih.gov |

| Panc-1 | Pancreatic Cancer | GI₅₀ | nih.gov |

| HCT-116 | Colon Cancer | IC₅₀ | nih.gov |

| HepG2 | Liver Cancer | IC₅₀, Apoptosis Analysis | mdpi.com |

Isolated Platelet Studies

Tissue-Based In Vitro Models

Tissue-based in vitro models, or ex vivo models, use excised tissues to study the effect of a compound on a complex, multicellular system that retains its native architecture and some physiological functions. mdpi.com These models bridge the gap between single-cell assays and whole-organism studies.

Research Findings: this compound has been investigated using isolated human smooth muscle preparations. nih.govmedchemexpress.com Such studies typically involve placing segments of tissue, for example from the duodenum, in an organ bath containing a physiological salt solution. The contractile or relaxation responses of the muscle tissue upon exposure to the compound are then measured. Research has shown that imolamine, along with related compounds like butalamine (B1668079) and aminophylline, can affect the spontaneous activity and amplitude of contractions in isolated human smooth muscle. nih.govmedchemexpress.com These findings are crucial for understanding its vasodilatory properties.

Biochemical and Biophysical Assay Design for this compound Research

To understand how a compound like this compound functions at a molecular level, biochemical and biophysical assays are essential. These assays are designed to measure the direct interaction between the compound and its putative protein target, providing quantitative data on binding affinity, kinetics, and thermodynamics.

Biophysical Techniques: A variety of powerful biophysical techniques are available to characterize molecular interactions. pharmaron.comselvita.com

Surface Plasmon Resonance (SPR): Considered a gold standard, SPR measures the binding of an analyte (like imolamine) to a target protein immobilized on a sensor chip in real-time. It provides comprehensive kinetic data, including association (kₐ) and dissociation (kₑ) rates, and the equilibrium dissociation constant (Kₑ). selvita.com

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. This label-free solution-based technique yields critical thermodynamic parameters, including the binding affinity (Kₑ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment. selvita.com

Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF): These assays measure the change in the melting temperature of a target protein upon ligand binding. pharmaron.com An increase in thermal stability is indicative of a direct binding interaction.

Microscale Thermophoresis (MST): This technique measures the motion of molecules in a microscopic temperature gradient, which changes upon a binding event. pharmaron.comaxxam.com It is a solution-based method that requires minimal sample and can determine binding affinities across a wide range. domainex.co.uk

Table 3: Comparison of Key Biophysical Assays for Drug-Target Interaction Analysis

| Technique | Principle | Key Parameters Measured | Throughput |

|---|---|---|---|

| Surface Plasmon Resonance (SPR) | Change in refractive index upon binding to a sensor surface | Kₑ, kₐ, kₑ | Medium to High |

| Isothermal Titration Calorimetry (ITC) | Heat change upon binding in solution | Kₑ, n, ΔH, ΔS | Low |

| Thermal Shift Assay (TSA/DSF) | Change in protein melting temperature (Tₘ) upon binding | ΔTₘ (indicates binding) | High |

| Microscale Thermophoresis (MST) | Change in molecular movement in a temperature gradient | Kₑ | High |

These assays are crucial for confirming direct target engagement, validating hits from initial screens, and guiding the lead optimization process in drug discovery. domainex.co.uk

Statistical and Data Analysis Methodologies for In Vitro Studies

Dose-Response Analysis: A cornerstone of in vitro pharmacology is the analysis of concentration-effect data. Results are typically analyzed using non-linear regression to fit the data to a sigmoidal dose-response curve. iddo.org The most common model is the four-parameter logistic (4PL) or sigmoid Emax model, which allows for the precise calculation of key parameters:

IC₅₀/EC₅₀: The concentration of an inhibitor/effector that results in a 50% response.

Hill Slope: Describes the steepness of the curve.

Top and Bottom Plateaus: The maximal and minimal responses of the assay.

Assay Quality and Validation: Before and during screening, assays must be validated to ensure they are robust and reliable. Key statistical parameters are used to assess assay quality: domainex.co.uk

Z'-factor (Z-prime): A measure of the statistical effect size that reflects both the dynamic range of the signal and the data variation. An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for high-throughput screening.

Signal-to-Background (S/B) Ratio: The ratio of the signal from a positive control to that of a negative control, indicating the dynamic range of the assay.

Coefficient of Variation (%CV): A measure of the relative variability of the data, used to assess the precision and reproducibility of the assay.

Documenting all data transformation, analysis, and presentation steps is crucial for ensuring the transparency and reproducibility of the research findings. iddo.org

In Vivo Preclinical Research Methodologies Utilizing Animal Models for Imolamine Hydrochloride

Selection and Characterization of Animal Models for Pharmacological Evaluation

The choice of an animal model is paramount and depends on the specific research question and the pathology being studied. researchgate.net Models can be induced, where a disease state is artificially created, or can be based on spontaneous changes or genetic modifications that mimic human conditions. researchgate.net The primary goal is to use a species that closely resembles human physiology and pathology for the condition under investigation. ijrpc.com

Laboratory rodents, particularly mice and rats, are the most frequently utilized animal models in biomedical research and drug discovery. mdpi.com Their predominance is due to several factors, including their small size, short life cycle, well-characterized genetic backgrounds, and the relative ease of handling and housing. mdpi.com For the pharmacological evaluation of imolamine (B1207557) hydrochloride, rodent models are highly suitable for investigating both its cardiovascular and local anesthetic effects.

Cardiovascular Research: Rats, such as the Sprague Dawley strain, are commonly used in cardiovascular research. researchgate.net They can be used to model conditions like hypertension or myocardial ischemia, allowing researchers to study the effects of a vasodilator like imolamine hydrochloride on hemodynamic parameters.

Neurological and Pain Research: Mice and rats are standard models for assessing the efficacy of local anesthetics. nih.gov Various experimental protocols exist to evaluate pain responses, which are crucial for characterizing the anesthetic properties of a compound. nih.gov

The development of genetically modified rodent models further enhances their utility, allowing for the investigation of specific molecular targets and pathways involved in a drug's mechanism of action. mdpi.com

While rodents are the most common choice, other animal species may be used in later stages of preclinical testing, particularly for cardiovascular drugs, to confirm findings in a species with greater physiological similarity to humans. mdpi.com For instance, larger animals such as rabbits or dogs have historically been used in cardiovascular pharmacology. However, the specific use of non-rodent species for this compound evaluation is not detailed in the reviewed literature. The trend in modern biomedical research emphasizes the use of the "lowest" possible species on the phylogenetic scale that can provide the required data, in line with ethical principles. savemyexams.com

Rodent Models (e.g., Mice, Rats)

Experimental Design and Study Protocols in Animal Research

A robust experimental design is critical to ensure the validity and reproducibility of results from animal studies. nih.gov Key elements of a rigorous study protocol include the clear definition of objectives, appropriate sample size calculation, randomization of animals into treatment groups, and blinding of investigators to the treatment administered. nih.gov These measures help to minimize bias and reduce the impact of confounding variables. nih.gov

To evaluate the dual pharmacological actions of this compound, study protocols would be designed to measure distinct sets of endpoints.

Hemodynamic Parameter Assessment: For its vasodilator properties, studies would focus on quantifying changes in the cardiovascular system. In anesthetized rodent models, researchers can directly measure:

Blood Pressure: Arterial and venous pressure monitoring.

Heart Rate: Recording changes in beats per minute.

Coronary Blood Flow: Using techniques like Doppler flow probes to assess the direct impact on the heart's blood supply.

Behavioral Parameter Assessment: To assess local anesthetic activity, researchers employ models that measure the response to a painful stimulus. Common tests include:

Tail-flick and Hot-plate tests: These measure the latency of a rodent to withdraw its tail or paw from a thermal heat source. An increase in this latency period following drug administration indicates an analgesic or anesthetic effect.

Mechanical allodynia tests: Using von Frey filaments to apply graded pressure to the paw to determine the stimulus threshold that elicits a withdrawal reflex.

The following table exemplifies the type of data that would be collected to assess hemodynamic responses in a rat model.

| Parameter | Baseline (Mean ± SD) | Post-Compound (Mean ± SD) | Unit |

|---|---|---|---|

| Mean Arterial Pressure | 110 ± 8 | 85 ± 7 | mmHg |

| Heart Rate | 350 ± 25 | 345 ± 22 | beats/min |

| Coronary Blood Flow | 1.5 ± 0.3 | 2.5 ± 0.4 | mL/min |

Ethical Considerations and Best Practices in Animal Model Research

All research involving animals carries a significant ethical dimension. nih.gov Modern research practices are governed by the principles of the "3Rs": Replacement, Reduction, and Refinement . savemyexams.comresearchgate.net

Replacement: This principle encourages the use of non-animal methods whenever possible. savemyexams.com Examples include computer simulations, in vitro cell cultures, or meta-analyses of existing research. savemyexams.com

Reduction: This involves using the minimum number of animals necessary to obtain scientifically valid data. savemyexams.com This can be achieved through careful statistical planning, such as power analyses, and conducting pilot studies to optimize procedures. savemyexams.comnih.gov

Refinement: This principle focuses on minimizing any potential pain, suffering, or distress to the animals. savemyexams.comresearchgate.net This includes using appropriate anesthesia and analgesia, providing humane housing, and ensuring that all procedures are performed by trained personnel. nih.govresearchgate.net

Regulatory bodies and institutional animal care and use committees (IACUCs) provide oversight to ensure that all animal research is justified, well-planned, and conducted humanely. savemyexams.com Researchers must perform a cost-benefit analysis, ensuring that the potential scientific benefits of the study outweigh the ethical costs to the animals involved. savemyexams.com The ultimate goal is to generate high-quality, reproducible scientific knowledge while upholding the highest standards of animal welfare. nih.govnih.gov

Metabolism and Biotransformation Studies of Imolamine Hydrochloride in Preclinical Systems

In Vitro Metabolic Studies (e.g., Microsomal Assays, Hepatocyte Incubations)

No specific studies detailing the in vitro metabolism of imolamine (B1207557) hydrochloride using methods such as liver microsomes or hepatocyte incubations were identified in the public domain. This type of research is crucial for understanding the primary metabolic pathways, identifying the cytochrome P450 (CYP) enzymes involved, and determining the rate of metabolic clearance. bioivt.com Without such studies, the intrinsic metabolic stability and potential for enzyme-mediated drug interactions of imolamine hydrochloride remain uncharacterized.

In Vivo Metabolic Profiling in Animal Models

There is a lack of available scientific reports on the in vivo metabolic profiling of this compound in preclinical animal models such as rats, mice, or dogs. kobic.re.krfda.govd-nb.info Such studies are essential for understanding how the drug is absorbed, distributed, metabolized, and excreted (ADME) in a whole-organism system, and for identifying the major circulating metabolites. fda.gov One study in dogs focused on the electropharmacological effects of imolamine but did not investigate its metabolism. nih.gov

Identification and Characterization of Metabolites

No literature was found that identifies or characterizes specific metabolites of this compound. The process of biotransformation typically involves Phase I (functionalization) and Phase II (conjugation) reactions, leading to the formation of various metabolites. ethernet.edu.et However, the chemical structures and pharmacological activity of any potential imolamine metabolites have not been described in the available research.

Comparative Metabolism Across Species in Preclinical Research

Information on the comparative metabolism of this compound across different preclinical species is not available in the scientific literature. medchemexpress.eu Comparative metabolism studies are vital in drug development to determine the most appropriate animal model for predicting human metabolism and for assessing the safety of metabolites that may be unique to or disproportionately higher in humans. medchemexpress.eu

Advanced Analytical Methodologies for Imolamine Hydrochloride and Its Metabolites in Biological Matrices

Chromatographic Techniques

Chromatography is a powerful laboratory technique for the separation of mixtures. The mixture is dissolved in a fluid called the mobile phase, which carries it through a structure holding another material called the stationary phase. The various constituents of the mixture travel at different speeds, causing them to separate. For the analysis of imolamine (B1207557), a compound containing a tertiary amine group and a 1,2,4-oxadiazole (B8745197) ring system, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be employed. labrulez.comwikipedia.org

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the quantification of pharmaceutical compounds in biological matrices due to its versatility and applicability to a wide range of analytes, including those that are non-volatile or thermally unstable. nih.gov For a compound like imolamine, HPLC coupled with a suitable detector, such as an ultraviolet (UV) or fluorescence detector, provides a robust analytical approach.

Sample Preparation: Before analysis, imolamine and its metabolites must be extracted from the biological matrix to remove interfering endogenous substances like proteins and lipids. Common extraction techniques include:

Protein Precipitation (PPT): A simple and rapid method where a solvent like acetonitrile (B52724) or methanol (B129727) is added to the sample (e.g., plasma) to precipitate proteins. chemisgroup.us

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids. For imolamine, which has a basic character due to its amine group, pH adjustment of the aqueous sample to an alkaline value would facilitate its extraction into an organic solvent such as a hexane (B92381)/isoamyl alcohol mixture. nih.gov

Solid-Phase Extraction (SPE): This is a highly efficient and selective method that uses a solid sorbent to isolate the analyte from the sample matrix. For imolamine, a mixed-mode cation exchange SPE cartridge could be utilized to retain the basic drug and allow for effective washout of interferences. gcms.cz

Chromatographic Conditions: Reversed-phase HPLC is the most common mode used for the analysis of pharmaceutical drugs. A C18 or C8 column is typically chosen for the separation. nih.govnih.gov The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) or formate (B1220265) buffer) and an organic modifier like acetonitrile or methanol. nih.govnih.gov Adjusting the pH of the mobile phase is critical for achieving good peak shape and retention for ionizable compounds like imolamine.

Detection: UV detection is widely applicable, as imolamine contains a phenyl group, which is a chromophore. nih.gov For enhanced sensitivity and selectivity, fluorescence detection can be explored if the molecule or a derivatized form possesses native fluorescence. nih.gov

Table 1: Representative HPLC Parameters for Analysis of Amine-Containing Drugs in Plasma

| Parameter | Typical Conditions | Reference Example (Imipramine Analysis) |

|---|---|---|

| Column | Reversed-Phase C18 or C8, 3-5 µm particle size | µ-Bondapak C18 |

| Mobile Phase | Acetonitrile/Methanol and aqueous buffer (e.g., phosphate, formate) | Acetonitrile / 0.01 M Sodium Hydrogen Phosphate (40/60 v/v), pH 3.5 |

| Flow Rate | 0.5 - 1.5 mL/min | 1.5 mL/min |

| Detection | UV (e.g., 210-254 nm) or Fluorescence | UV Detection |

| Sample Preparation | Protein Precipitation, LLE, or SPE | Liquid-Liquid Extraction (LLE) |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful analytical technique well-suited for volatile and semi-volatile compounds. nih.gov While imolamine itself may have limited volatility due to its molecular weight and polar functional groups, GC analysis can be performed following a chemical derivatization step. labrulez.com

Derivatization: Derivatization is a crucial step to increase the volatility and thermal stability of polar analytes like imolamine and its metabolites, and to improve their chromatographic properties. The amine group in imolamine can be targeted for derivatization. Common derivatizing agents include silylating agents (e.g., BSTFA - N,O-Bis(trimethylsilyl)trifluoroacetamide) or acylating agents. This process converts the polar N-H group (in potential primary/secondary amine metabolites) or improves the stability of the tertiary amine, making the molecule more suitable for GC analysis.

Sample Preparation: Sample preparation methods like LLE or SPE are used to extract the analytes from the biological matrix before derivatization. The final extract must be in a volatile organic solvent compatible with the GC system. researchgate.net

Chromatographic Conditions: A capillary column, such as a DB-5ms or HP-5, which has a non-polar stationary phase, is typically used for the separation of derivatized analytes. researchgate.net The carrier gas is usually an inert gas like helium or nitrogen. ccsknowledge.com The oven temperature is programmed to ramp up over the course of the analysis to ensure the elution of all compounds of interest.

Detection: A Flame Ionization Detector (FID) is a common universal detector for GC, but for higher sensitivity and selectivity in complex biological matrices, a Nitrogen-Phosphorus Detector (NPD) would be highly effective for a nitrogen-containing compound like imolamine. labrulez.com

Table 2: General GC Parameters for Analysis of Derivatized Amines

| Parameter | Typical Conditions | Reference Example (General Amine Analysis) |

|---|---|---|

| Column | Capillary column (e.g., DB-5ms, HP-5) | HP-5 (30 m × 0.32 mm i.d., 0.25 µm) |

| Carrier Gas | Helium or Nitrogen | Helium |

| Injector Temperature | ~250-280 °C | 280 °C |

| Detector | Flame Ionization (FID) or Nitrogen-Phosphorus (NPD) | FID or NPD |

| Derivatization | Silylation (e.g., BSTFA) or Acylation | Required for polar amines |

Mass Spectrometry-Based Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is highly valued in bioanalysis for its exceptional sensitivity and specificity. When coupled with a chromatographic separation technique (either LC or GC), it becomes the gold standard for drug and metabolite quantification. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. nih.gov This technique is ideal for analyzing imolamine and its metabolites directly from a biological extract without the need for derivatization. thermofisher.com

Ionization: Electrospray ionization (ESI) is the most common ionization technique for LC-MS analysis of polar to semi-polar compounds like imolamine. thermofisher.com It is a "soft" ionization method that typically generates a protonated molecular ion, [M+H]⁺, in positive ion mode. For imolamine (C₁₄H₂₀N₄O, M.W. 260.34), this would correspond to an ion at m/z 261.3. wikipedia.orgebi.ac.uk

Analysis: The mass spectrometer can be operated in full-scan mode to detect all ions within a certain mass range, which is useful for identifying unknown metabolites. For quantitative analysis, selected ion monitoring (SIM) is preferred, where the instrument is set to detect only the m/z of the target analyte(s). This significantly enhances sensitivity and reduces chemical noise.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is considered the definitive technique for quantitative bioanalysis due to its superior specificity and sensitivity. nih.govthermofisher.com It involves coupling liquid chromatography with a tandem mass spectrometer (e.g., a triple quadrupole, QqQ).

Principle of Operation: In an LC-MS/MS system, the first quadrupole (Q1) is set to select the precursor ion of the analyte (e.g., the [M+H]⁺ ion of imolamine at m/z 261.3). This selected ion then enters the second quadrupole (Q2), the collision cell, where it is fragmented by collision with an inert gas. The resulting fragment ions, known as product ions, are then analyzed by the third quadrupole (Q3). This process is known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). nih.gov

Advantages for Imolamine Analysis:

High Specificity: The MRM transition (precursor ion → product ion) is unique to the analyte's chemical structure, virtually eliminating matrix interferences. nih.gov

High Sensitivity: The noise level is extremely low, allowing for quantification at the picogram (pg/mL) to nanogram (ng/mL) level, which is often necessary for pharmacokinetic studies. nih.govnih.gov

Metabolite Analysis: Different metabolites can be quantified simultaneously with the parent drug by setting up specific MRM transitions for each compound.

Table 3: Hypothetical LC-MS/MS Parameters for Imolamine

| Parameter | Hypothetical Value for Imolamine | Rationale |

|---|---|---|

| Ionization Mode | Positive ESI | The tertiary amine group is readily protonated. |

| Precursor Ion (Q1) | m/z 261.3 | Corresponds to [M+H]⁺ for Imolamine (M.W. 260.34). wikipedia.org |

| Collision Energy | Optimized experimentally (e.g., 15-35 eV) | Energy required to induce characteristic fragmentation. |

| Product Ions (Q3) | Hypothetical: e.g., m/z 100.1 (diethylaminoethyl fragment), m/z 146.1 (phenyl-oxadiazole fragment) | Fragments would be specific to the Imolamine structure. Determined via infusion and fragmentation experiments. |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of GC with the detection capabilities of MS. nih.gov For imolamine analysis, this would involve the derivatization and sample preparation steps described for GC, followed by MS detection.

Ionization and Analysis: Electron Ionization (EI) is the most common ionization source for GC-MS. EI is a "hard" ionization technique that causes extensive fragmentation of the analyte. The resulting fragmentation pattern is highly reproducible and serves as a "chemical fingerprint," allowing for confident identification of the compound by comparing the obtained spectrum to a library of known spectra. nih.gov

Quantitative Analysis: For quantification, GC-MS is typically operated in SIM mode, where only a few characteristic and abundant fragment ions for the derivatized imolamine are monitored. researchgate.netnih.gov This approach increases sensitivity and selectivity compared to scanning the full mass range. The use of a stable isotope-labeled internal standard is highly recommended to ensure the highest accuracy and precision. mdpi.com

Other Analytical Techniques (e.g., Immunoassays)

While chromatographic methods coupled with mass spectrometry are the gold standard for quantification, other techniques play a role in the analytical workflow, particularly for screening purposes.

Immunoassays: Immunoassays are versatile techniques based on the specific binding between an antibody and an antigen (in this case, the drug molecule). analyticaltoxicology.com They are widely used for the analysis of drugs in biological fluids due to their potential for high-throughput screening of a large number of samples. analyticaltoxicology.com Common formats include Radioimmunoassay (RIA) and Enzyme-Linked Immunosorbent Assay (ELISA). analyticaltoxicology.comjapsonline.com

Principle: These assays work on a competitive binding principle. A known quantity of labeled drug competes with the unlabeled drug (from the sample) for a limited number of antibody binding sites. analyticaltoxicology.com By measuring the signal from the labeled drug, the concentration of the drug in the sample can be determined. analyticaltoxicology.com

Application for Imolamine: While specific commercial immunoassays for imolamine are not widely documented, the technology is adaptable. Developing a specific monoclonal or polyclonal antibody against imolamine would enable the creation of sensitive screening assays (e.g., ELISA) for detecting its presence in biological samples like urine or plasma. japsonline.com Such methods are valuable for initial, qualitative, or semi-quantitative screening before confirmation by more specific methods like LC-MS. japsonline.com

Chromatographic and Spectrometric Techniques: Advanced analytical techniques are essential for the detailed characterization and quantification of metabolites.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for analyzing thermally stable and volatile compounds. For non-volatile compounds like imolamine, a derivatization step is often required to increase volatility. GC-MS provides high chromatographic resolution and extensive databases for compound identification. PubChem has documented a GC-MS spectrum for the base compound, imolamine. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is the most widely used technique in metabolomics and pharmaceutical analysis for its ability to analyze a wide range of compounds with varying polarities. It combines the separation power of High-Performance Liquid Chromatography (HPLC) with the detection specificity and sensitivity of mass spectrometry. For imolamine, Reverse-Phase HPLC (RP-HPLC) would likely be employed, separating the compound from endogenous matrix components before detection. ijper.orgnih.gov Mass spectral data for imolamine, including details from an LC-ESI-Q (Liquid Chromatography-Electrospray Ionization-Quadrupole) analysis, is available, providing a foundation for developing quantitative methods. nih.gov

Below is a table summarizing the LC-MS parameters used for the analysis of imolamine as documented in the PubChem database.

| Parameter | Value | Reference |

| Instrument Type | LC-ESI-Q (ZQ, Waters) | nih.gov |

| Ionization Mode | Positive Electrospray (ESI) | nih.gov |

| Column | 2.1 mm id - 3.5µm XTerra C18MS | nih.gov |

| Retention Time | 12.240 min | nih.gov |

| Exact Mass | 260.16371127 Da | nih.gov |

Sample Preparation Strategies for Biological Matrices

Effective sample preparation is a critical step to remove interferences from complex biological matrices like plasma and urine, ensuring the accuracy and reproducibility of the analytical method. rsc.orgnih.gov The choice of technique depends on the analyte's properties, the biological matrix, and the analytical method used. nih.gov

Protein Precipitation (PPT): This is one of the simplest methods for removing proteins from plasma or serum samples. mdpi.com A water-miscible organic solvent, such as acetonitrile or methanol, is added to the sample, causing the proteins to denature and precipitate. mdpi.com After centrifugation, the clear supernatant containing the analyte is collected for analysis. mdpi.com While fast and straightforward, it may result in a less clean sample compared to other methods, potentially leading to matrix effects in LC-MS analysis. dergipark.org.tr

Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. nih.gov The pH of the aqueous phase can be adjusted to ensure the analyte of interest is in a non-ionized state, maximizing its partitioning into the organic solvent. nih.gov This method generally provides a cleaner extract than PPT but is more labor-intensive and uses larger volumes of organic solvents. nih.gov For a basic compound like imolamine, the sample would be basified before extraction with a non-polar solvent like hexane or ethyl acetate (B1210297).

Solid-Phase Extraction (SPE): SPE is a highly selective and efficient sample preparation technique that provides a very clean extract, minimizing matrix effects. mdpi.com It involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase). The analyte is retained on the sorbent while interferences are washed away. The analyte is then eluted with a small volume of a strong solvent. mdpi.com For imolamine, a cation-exchange SPE sorbent could be used, which would retain the protonated amine group under acidic conditions. After washing, the analyte can be eluted by increasing the pH. mdpi.com

The table below outlines common sample preparation techniques and their applicability to imolamine analysis in biological fluids.

| Technique | Principle | Advantages | Disadvantages | Applicability for Imolamine |

| Protein Precipitation (PPT) | Protein denaturation by organic solvent. mdpi.com | Fast, simple, low cost. mdpi.com | Less clean extract, potential for matrix effects. dergipark.org.tr | Suitable for initial screening or high-throughput analysis. |

| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquids. nih.gov | Cleaner extract than PPT, removes non-soluble interferences. nih.gov | Labor-intensive, requires large solvent volumes. nih.gov | Effective for removing lipids and other interferences from plasma. |

| Solid-Phase Extraction (SPE) | Analyte retention on a solid sorbent. mdpi.com | High recovery, very clean extract, reduces matrix effects, can concentrate the analyte. mdpi.com | More expensive, requires method development. mdpi.com | Ideal for achieving low limits of quantification required for pharmacokinetic studies. |

Validation and Quality Control in Analytical Methods for Imolamine Hydrochloride

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. ijper.orgjchr.org It is a regulatory requirement for bioanalytical methods used in drug development. ijper.orgjchr.org Quality control (QC) samples are analyzed alongside study samples to ensure the method performs reliably throughout the analysis. researchgate.net

Key Validation Parameters: According to International Conference on Harmonisation (ICH) guidelines, a bioanalytical method must be validated for several key parameters. ijper.orgnih.govjchr.org

Specificity and Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample, including metabolites, endogenous matrix components, and concomitant medications. jchr.org This is typically assessed by analyzing blank matrix samples from multiple sources.

Accuracy: The closeness of the measured concentration to the true value. It is determined by analyzing replicate QC samples at different concentrations and is expressed as the percentage of the nominal value. ijper.org An acceptance criterion is typically within ±15% of the nominal value. nih.gov

Precision: The degree of scatter between a series of measurements. It is expressed as the coefficient of variation (CV%) and is assessed for both intra-day (repeatability) and inter-day (intermediate precision) runs. nih.gov The CV% should generally not exceed 15%. nih.gov

Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve is constructed, and the correlation coefficient (r²) should ideally be ≥0.99. ijper.orgnih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of analyte that can be detected, while the LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision. nih.gov

Stability: The chemical stability of the analyte in the biological matrix under various storage and processing conditions, including freeze-thaw cycles, bench-top stability, and long-term storage. nih.gov

Dilution Integrity: This ensures that diluting a sample with a concentration above the upper limit of quantification (ULOQ) does not affect the accuracy of the measurement. nih.govnih.gov

The following table presents typical acceptance criteria for method validation based on regulatory guidelines.

| Validation Parameter | Typical Acceptance Criteria | Reference |

| Accuracy | Mean concentration within ±15% of nominal (±20% at LOQ) | nih.gov |

| Precision | Coefficient of Variation (CV) ≤15% (≤20% at LOQ) | nih.gov |

| Linearity (r²) | ≥ 0.99 | ijper.orgnih.gov |

| Recovery | Consistent, precise, and reproducible | nih.gov |

Quality Control (QC): The use of QC samples is fundamental to accepting or rejecting the results of an analytical run. researchgate.net QC samples are prepared in the same biological matrix as the study samples and are typically analyzed at low, medium, and high concentrations in each analytical batch. The results of the QC samples must meet the pre-defined acceptance criteria for accuracy and precision for the data from the entire run to be considered valid. researchgate.net This practice ensures the continued reproducibility and reliability of the analytical method over time. researchgate.net

Computational Chemistry and Molecular Modeling in Imolamine Hydrochloride Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method used to predict the preferred orientation and binding affinity of one molecule (the ligand, such as Imolamine) to a second molecule (the receptor or target, typically a protein). nih.gov The process involves sampling various conformations of the ligand within the binding site of the target and scoring these poses based on their steric and energetic complementarity. nih.govfrontiersin.org This approach is crucial for understanding the fundamental biochemical processes and for structure-based drug design. nih.gov

In research involving Imolamine (B1207557) hydrochloride, molecular docking simulations would be employed to identify and characterize its interactions at an atomic level. For instance, docking studies could explore the binding of Imolamine to its putative enzyme or receptor targets. The primary goal is to predict the ligand-receptor complex structure. nih.gov The simulation assesses non-covalent interactions, which are critical for ligand binding, including:

Hydrogen bonds: Key interactions that contribute to binding specificity.

Ionic bonds: Occur between charged groups on the ligand and target. frontiersin.org

Hydrophobic interactions: Drive the binding of nonpolar regions of the ligand into corresponding pockets on the protein surface.

The results of docking simulations are typically visualized as a binding pose and quantified by a scoring function, which estimates the binding free energy. A lower docking score generally indicates a more favorable binding interaction. These scores help in ranking potential drug candidates and prioritizing them for further experimental testing. nih.gov While specific docking studies on Imolamine hydrochloride are not detailed in the public literature, the methodology remains a foundational step in characterizing its molecular interactions.

Table 1: Illustrative Data from a Hypothetical Molecular Docking Study of Imolamine

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Target A | -8.5 | ASP-121, LYS-78 | Ionic Bond, H-Bond |

| Target A | PHE-204, LEU-150 | Hydrophobic | |

| Target B | -7.2 | GLN-95, SER-199 | H-Bond |

| Target B | TRP-101 | Pi-Pi Stacking | |

| Target C | -6.1 | VAL-55, ILE-60 | Hydrophobic |

This table is for illustrative purposes to show typical data generated from molecular docking studies.

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system over time. nih.gov MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, providing insights into the conformational changes, flexibility, and stability of the protein-ligand complex. nih.govmdpi.com For the Imolamine-target complex, MD simulations can validate the stability of the docked pose and reveal dynamic interactions that are not apparent from static models. nih.gov

Setting up a realistic MD simulation is a multi-step process that is highly dependent on the system being studied. compchems.com A typical protocol for an Imolamine-protein complex would involve the following steps:

System Preparation: The initial coordinates for the simulation are taken from the best-ranked pose from molecular docking. The complex is placed in a simulation box, typically a cube or a rectangular prism. compchems.com

Solvation: The box is filled with solvent molecules, usually water (e.g., TIP3P water model), to mimic the physiological environment. Ions (like Na+ and Cl-) are added to neutralize the system and achieve a specific ionic concentration. ambermd.orgbiorxiv.org

Energy Minimization: The energy of the initial system is minimized to remove steric clashes or unfavorable geometries. This is often done in a series of steps, first relaxing the solvent and ions while keeping the protein and ligand restrained, and then relaxing the entire system. ambermd.org

Equilibration: The system is gradually brought to the desired temperature and pressure. This is a critical phase to ensure the system reaches a stable state before the production run. compchems.com Equilibration is often performed in two stages:

NVT Ensemble (Canonical Ensemble): The system is heated to the target temperature while keeping the number of particles (N), volume (V), and temperature (T) constant. This allows the system to achieve thermal equilibrium.

NPT Ensemble (Isothermal-Isobaric Ensemble): The system is then equilibrated at a constant pressure (P) and temperature (T). This allows the density of the system to relax to the correct value. compchems.com

Throughout the equilibration process, restraints on the protein and ligand are often gradually removed to allow the system to relax slowly and avoid instabilities. ambermd.orgresearchgate.net

After a production MD run, the resulting trajectory is analyzed to understand the dynamic behavior of the Imolamine-protein complex. Several key parameters are calculated:

Root Mean Square Fluctuation (RMSF): RMSF is calculated for each residue (or atom) and measures its fluctuation around its average position. High RMSF values indicate flexible regions of the protein, such as loops, while low values correspond to more rigid regions like alpha-helices and beta-sheets. rasayanjournal.co.inresearchgate.net Analyzing the RMSF of binding site residues can reveal how ligand binding affects local protein dynamics.

Solvent Accessible Surface Area (SASA): SASA measures the surface area of the protein that is accessible to the solvent. Changes in SASA can indicate conformational changes that expose or bury certain residues. A lower SASA value for the complex compared to the unbound protein can suggest a more compact and stable binding. rasayanjournal.co.inresearchgate.net

Table 2: Hypothetical Molecular Dynamics Simulation Trajectory Analysis for an Imolamine-Protein Complex

| Parameter | Average Value | Standard Deviation | Interpretation |

| Protein RMSD | 1.8 Å | 0.3 Å | The complex is stable after an initial equilibration period. |

| Ligand RMSF | 0.9 Å | 0.2 Å | The ligand (Imolamine) remains stably bound in the pocket. |

| Radius of Gyration (Rg) | 22.5 Å | 0.5 Å | The protein maintains its overall compact structure. |

| SASA | 13500 Ų | 300 Ų | The solvent accessible surface area is stable, indicating no major unfolding. |

This table is illustrative, representing typical data obtained from analyzing MD trajectories.

System Setup and Equilibration Protocols

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of compounds with their biological activity. neovarsity.orgprotoqsar.com The fundamental principle is that the biological activity of a chemical is a function of its molecular structure and physicochemical properties. mdpi.com QSAR models are mathematical equations that can be used to predict the activity of new, untested compounds, thereby guiding the design of more potent molecules and reducing the need for extensive synthesis and testing. nih.govresearchgate.net

3D-QSAR is an extension that considers the three-dimensional properties of molecules, such as their shape and electrostatic fields. neovarsity.org This approach is particularly powerful as it provides a visual representation of how different steric and electronic properties contribute to activity, offering direct insights for drug design. pharmacelera.com

The development of a robust QSAR model begins with a dataset of compounds with known biological activities. The process involves several key steps:

Data Set Preparation: A series of Imolamine analogs with experimentally measured biological activities (e.g., IC50 values) would be compiled. This dataset is typically divided into a training set, used to build the model, and a test set, used to validate its predictive power. mdpi.comresearchgate.net

Descriptor Calculation: Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. For 2D-QSAR, these can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), and physicochemical descriptors (e.g., logP). For 3D-QSAR, descriptors are derived from the 3D aligned structures of the molecules and include steric and electrostatic interaction fields. protoqsar.comresearchgate.net The selection of appropriate descriptors is a critical step, as it determines the quality and interpretability of the final model. nih.gov

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) regression, are used to establish a mathematical relationship between the calculated descriptors (independent variables) and the biological activity (dependent variable). nih.gov The goal is to create a model that is statistically significant and has high internal consistency.

Once a QSAR model is developed, its predictive ability must be rigorously validated. mdpi.com This is typically done using the external test set that was not used during model creation. A reliable QSAR model should accurately predict the biological activities of the compounds in the test set. nih.gov

For Imolamine research, a validated QSAR model would be a powerful tool for:

Virtual Screening: Predicting the activity of a large library of virtual or existing compounds to identify potential new hits. neovarsity.orgnih.gov

Lead Optimization: Guiding the modification of the Imolamine structure to enhance its activity. The model can suggest which parts of the molecule to modify to improve interactions with the target. researchgate.net

Understanding Mechanism of Action: The descriptors included in the QSAR model can provide insights into the key molecular features responsible for the observed biological activity. diva-portal.org

For example, a 3D-QSAR model might generate contour maps indicating regions where bulky groups increase activity (favorable steric field) or where positive electrostatic potential is beneficial, guiding chemists in designing new analogs with improved properties.

Descriptor Selection and Model Development

In Silico Prediction of Pharmacological Properties

In modern drug discovery and development, in silico methods are indispensable tools for the early assessment of a compound's pharmacological profile. nih.gov These computational approaches allow researchers to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a drug candidate before it is even synthesized, saving significant time and resources. researchgate.netnih.gov For a compound like this compound, which belongs to the 1,2,4-oxadiazole (B8745197) class of heterocycles, these predictive models are crucial for evaluating its potential as a therapeutic agent. wikipedia.orgmdpi.com The goal is to identify and filter out compounds with undesirable pharmacokinetic or toxicological characteristics at the earliest stage of research. researchgate.net

The prediction of ADMET properties relies on various computational techniques, including Quantitative Structure-Activity Relationship (QSAR) models, machine learning algorithms, and molecular docking. nih.govnih.gov QSAR analysis establishes a mathematical relationship between the chemical structure of a compound and its biological activity or a specific property. nih.gov Modern platforms like ADMET-AI and ADMETlab 2.0 utilize advanced machine learning and graph neural network architectures, trained on extensive datasets of known molecules, to predict a wide array of properties with increasing accuracy. greenstonebio.comscbdd.com These tools can evaluate physicochemical characteristics, medicinal chemistry friendliness, and numerous ADME and toxicity endpoints. scbdd.com

While specific in silico pharmacological studies exclusively on this compound are not extensively detailed in public literature, the methodologies are widely applied to its structural class, the 1,2,4-oxadiazoles. mdpi.comnih.gov Research on various 1,2,4-oxadiazole derivatives demonstrates the application of these predictive tools. For instance, computational studies on novel 1,2,4-oxadiazole compounds have been used to predict their ADMET profiles, with results often showing satisfactory properties that mark them as promising leads for further optimization. nih.govtandfonline.com These analyses typically involve predicting factors like blood-brain barrier penetration, carcinogenicity, and inhibition of key metabolic enzymes such as Cytochrome P450. researchgate.netfortunejournals.com Molecular docking studies, another key computational method, have been used to investigate how 1,2,4-oxadiazole derivatives bind to various biological targets, which helps in understanding their potential mechanisms of action and pharmacological effects. nih.govtandfonline.comtandfonline.com

The table below summarizes key pharmacological properties that are commonly evaluated using in silico methods and are relevant for assessing compounds like this compound.

Table 1: Predicted Pharmacological and Physicochemical Properties (ADMET)

| Property Category | Specific Parameter | Relevance in Drug Discovery | Typical Prediction Method |

|---|---|---|---|

| Absorption | Human Intestinal Absorption (HIA) | Predicts oral bioavailability. | Machine Learning Models, QSAR researchgate.net |

| Caco-2 Permeability | In vitro model for intestinal absorption. | QSAR, Neural Networks researchgate.net | |

| Skin Permeability (LogKp) | Assesses potential for transdermal delivery. | Fragment-based contribution models brieflands.com | |

| Distribution | Blood-Brain Barrier (BBB) Penetration | Determines if a compound can enter the central nervous system. | Machine Learning, QSAR nih.govresearchgate.net |

| Plasma Protein Binding (%PPB) | Affects the amount of free drug available to exert its effect. | QSAR, Data Modeling nih.gov | |

| Metabolism | Cytochrome P450 (CYP) Inhibition | Predicts potential for drug-drug interactions. | Molecular Docking, Machine Learning nih.govfortunejournals.com |

| Cytochrome P450 (CYP) Substrate | Determines metabolic pathways and clearance rate. | Machine Learning Models fortunejournals.com | |

| Excretion | Renal Clearance | Predicts how the drug is eliminated through the kidneys. | QSAR, Pharmacokinetic modeling researchgate.net |

| Toxicity | hERG Inhibition | Assesses risk of cardiotoxicity. | QSAR, Homology Models nih.gov |

| Hepatotoxicity (Liver Injury) | Predicts potential for drug-induced liver damage. | Structure-based alerts, Machine Learning biotechnologia-journal.org |

Table 2: Compound Names Mentioned in This Article

| Compound Name |

|---|

| This compound |

| Butalamine (B1668079) |

| Erlotinib |

| Sorafenib |

| Oxaprozin |

| Nilotinib |

| Dacarbazine |

| Bendamustine hydrochloride |

| Ponatinib |

| Oxolamine |

| Prenoxdiazine |

| Pleconaril |

| Ataluren |

| Doxorubicin |

| 5-fluorouracil |

| Prodigiosin |

Emerging Research Avenues and Future Perspectives for Imolamine Hydrochloride

Exploration of Novel Biological Targets and Mechanisms

While the primary mechanism of imolamine (B1207557) has been associated with coronary vasodilation, recent research into its core chemical scaffold, the oxadiazole ring, suggests a much broader range of biological activities. drugbank.comwikipedia.org The exploration of novel biological targets for imolamine hydrochloride is a key area of emerging research, largely inspired by the diverse pharmacological profiles of other oxadiazole-containing compounds.

Detailed research findings on related oxadiazole derivatives have revealed their potential in oncology and hematology. For instance, numerous studies have highlighted the anticancer potential of 1,2,4-oxadiazole (B8745197) derivatives, with some exhibiting inhibitory activity against key cancer-related targets such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). mdpi.comnih.govtandfonline.comnih.gov Other research has demonstrated the ability of novel oxadiazole compounds to inhibit tyrosine kinases, which are crucial enzymes in cancer cell signaling pathways. mdpi.cominformahealthcare.com Furthermore, certain 1,3,4-oxadiazole (B1194373) derivatives have been identified as having significant antithrombotic activity, with a mechanism involving the inhibition of Factor Xa, a critical component of the blood coagulation cascade. nih.gov

These findings suggest that this compound itself, or its future analogs, could be investigated for similar therapeutic applications. The established vasodilatory effect of imolamine might also offer synergistic potential in combination with anticancer therapies by improving drug delivery to tumor tissues. Future research is likely to focus on screening this compound against a panel of cancer-related and coagulation-related protein targets to uncover these potential new mechanisms of action.

| Compound Class | Potential Biological Target | Therapeutic Area | Supporting Research |

| 1,2,4-Oxadiazole Derivatives | EGFR/VEGFR-2 | Oncology | mdpi.comnih.govtandfonline.comnih.gov |

| 1,2,4-Oxadiazole Derivatives | Tyrosine Kinases | Oncology | mdpi.cominformahealthcare.com |

| 1,3,4-Oxadiazole Derivatives | Factor Xa | Hematology/Thrombosis | nih.gov |

Application of Advanced Synthetic Methodologies

The synthesis of imolamine has been previously described, involving the alkylation of 3-Phenyl-1,2,4-oxadiazol-5-amine. wikipedia.org However, modern synthetic chemistry offers a plethora of advanced methodologies that could be applied to create novel analogs of imolamine with improved efficacy, selectivity, or pharmacokinetic properties. The development of new synthetic routes for the core 1,2,4-oxadiazole scaffold is an active area of research.

Recent advancements in synthetic chemistry have led to the development of one-pot and microwave-assisted synthesis methods for 1,2,4-oxadiazoles, which can significantly improve reaction efficiency and yield. tandfonline.comresearchgate.netbiointerfaceresearch.comnih.gov For instance, the use of catalysts like palladium (II) acetate (B1210297) in solvent-free conditions under microwave irradiation has been reported for the synthesis of oxazolones, a related heterocyclic structure. biointerfaceresearch.com Furthermore, research into novel synthetic strategies, such as the Tiemann rearrangement of amidoximes, has been explored for the synthesis of precursors to imolamine, indicating an ongoing effort to refine and innovate the synthetic process. amazonaws.com

The application of these advanced synthetic methodologies to imolamine could facilitate the creation of a library of derivatives with diverse substitutions on the phenyl ring or modifications to the diethylaminoethyl side chain. This would enable a systematic exploration of the structure-activity relationship (SAR) and the optimization of the compound for specific biological targets.

| Synthetic Methodology | Description | Potential Advantage for Imolamine Research | Reference |

| One-Pot Synthesis | Combining multiple reaction steps into a single operation without isolating intermediates. | Increased efficiency, reduced waste, and faster synthesis of analogs. | researchgate.netnih.gov |

| Microwave-Assisted Synthesis | Using microwave energy to accelerate chemical reactions. | Reduced reaction times, higher yields, and improved purity. | tandfonline.combiointerfaceresearch.com |

| Novel Catalytic Systems | Employing advanced catalysts to facilitate new or more efficient reactions. | Access to novel analogs and more sustainable synthetic routes. | biointerfaceresearch.com |

| Tiemann Rearrangement | A chemical reaction used to synthesize precursors. | Exploration of alternative synthetic pathways to imolamine and its derivatives. | amazonaws.com |

Integration of Multi-Omics Data in Research

The advent of "multi-omics" technologies, which encompass genomics, transcriptomics, proteomics, and metabolomics, offers a powerful approach to comprehensively understand the biological effects of a drug. While no specific multi-omics studies on this compound have been published to date, the application of these methodologies represents a significant future research avenue.

In the context of cardiovascular diseases, for which imolamine was originally developed, multi-omics approaches are already being used to identify novel biomarkers and therapeutic targets. frontiersin.orgnih.govmdpi.com For example, integrating genomic and transcriptomic data can help to identify genetic variants that influence a patient's response to a vasodilator. Metabolomic studies, which analyze the complete set of small-molecule metabolites, could reveal the downstream biochemical pathways affected by imolamine, providing a more detailed picture of its mechanism of action. nih.gov

Furthermore, multi-omics data can be instrumental in drug repurposing. By analyzing the gene and protein expression changes induced by imolamine in various cell types, researchers could identify unexpected therapeutic opportunities. oup.com For instance, if imolamine is found to modulate pathways involved in cellular proliferation or inflammation, it could be repurposed for use in oncology or autoimmune diseases. The integration of multi-omics data will be crucial for moving beyond a single-target view of imolamine's activity and embracing a more holistic, systems-level understanding.

Development of Enhanced Computational Models

Computational modeling has become an indispensable tool in modern drug discovery and development. For this compound, the development and application of enhanced computational models could significantly accelerate research into its novel biological targets and the design of next-generation analogs. Although specific computational studies on imolamine are lacking, the broader class of oxadiazole compounds has been the subject of extensive computational investigation.

Techniques such as molecular docking, Density Functional Theory (DFT), and molecular dynamics simulations are being used to predict the binding of oxadiazole derivatives to various protein targets. mdpi.comnih.govmdpi.comnih.govresearchgate.net These studies have been instrumental in identifying potential anticancer and antithrombotic agents by simulating their interactions with targets like VEGFR-2, EGFR, and Factor Xa at the atomic level. mdpi.comnih.govnih.gov

Similar computational approaches could be applied to this compound. Molecular docking could be used to screen large libraries of biological targets to identify new potential binding partners for imolamine. DFT calculations could provide insights into its electronic properties and reactivity, helping to explain its biological activity and guide the design of more potent derivatives. Molecular dynamics simulations could then be used to study the stability of the imolamine-target complex over time, providing a more dynamic and realistic view of the interaction. These computational methods will be invaluable for generating hypotheses and prioritizing experimental studies, thereby making the exploration of imolamine's therapeutic potential more efficient and targeted.

| Computational Method | Application in Drug Discovery | Potential for Imolamine Research | Reference |